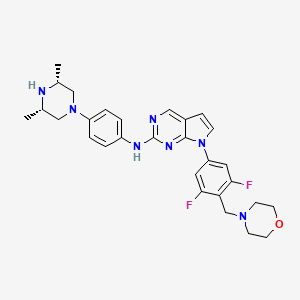![molecular formula C47H59N13O7 B10847452 c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847452.png)
c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a synthetic peptide that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a cyclic peptide that includes non-natural amino acids such as norleucine (Nle) and 2-naphthylalanine (D-Nal(2’)). It is known for its ability to interact with specific receptors in the body, making it a valuable tool in pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and the C-terminus.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-throughput purification methods like preparative HPLC is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Wissenschaftliche Forschungsanwendungen
C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2: has a wide range of applications in scientific research:
Pharmacology: It is used to study receptor-ligand interactions, particularly with melanocortin receptors.
Neuroscience: The compound is employed in research on pain modulation and neuroprotection.
Endocrinology: It is used to investigate hormonal regulation and metabolic pathways.
Drug Development: The peptide serves as a lead compound for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves its interaction with specific receptors, such as melanocortin receptors. Upon binding, it can modulate receptor activity, leading to changes in intracellular signaling pathways. This modulation can result in various physiological effects, including analgesia, anti-inflammatory responses, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2: is unique due to its specific amino acid sequence and cyclic structure. Similar compounds include:
These compounds share some functional similarities but differ in their specific amino acid compositions and receptor affinities, highlighting the uniqueness of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 .
Eigenschaften
Molekularformel |
C47H59N13O7 |
|---|---|
Molekulargewicht |
918.1 g/mol |
IUPAC-Name |
(2S,5S,8R,11S,14S,17S)-2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |
InChI |
InChI=1S/C47H59N13O7/c1-2-3-12-35-42(63)60-39(23-31-25-51-26-54-31)46(67)58-37(21-27-15-16-28-9-4-5-10-29(28)20-27)44(65)57-36(14-8-19-52-47(49)50)43(64)59-38(22-30-24-53-33-13-7-6-11-32(30)33)45(66)56-34(41(48)62)17-18-40(61)55-35/h4-7,9-11,13,15-16,20,24-26,34-39,53H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,48,62)(H,51,54)(H,55,61)(H,56,66)(H,57,65)(H,58,67)(H,59,64)(H,60,63)(H4,49,50,52)/t34-,35-,36-,37+,38-,39-/m0/s1 |
InChI-Schlüssel |
AYKQERUAGGPJLP-WYLITWLFSA-N |
Isomerische SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6 |
Kanonische SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![c[L-Phe-D-pro-L-Phe-D-trp]](/img/structure/B10847375.png)

![c[L-Phe-D-pro-L-mTyr-D-trp]](/img/structure/B10847387.png)
![c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847391.png)
![c[L-Tyr-D-pro-L-Phe-D-trp]](/img/structure/B10847394.png)
![c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]](/img/structure/B10847399.png)
![c[L-Phe-D-pro-L-Tyr-D-trp]](/img/structure/B10847402.png)
![c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847407.png)
![c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847416.png)
![c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847430.png)
![c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847444.png)
![c[Ser-Tyr-Thr-His-Dphe-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847460.png)
![c[RGDf-(S,R)-alpha-Dfm-F]](/img/structure/B10847464.png)
![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)
